((2R,6S)-4-benzyl-6-(benzyloxymethyl)morpholin-2-yl)methanol is a complex organic compound that belongs to the morpholine family. This compound is characterized by its unique structure, which includes a morpholine ring substituted with benzyl and benzyloxymethyl groups. Its IUPAC name is [(2R,6S)-4-benzyl-6-(phenylmethoxymethyl)morpholin-2-yl]methanol, and it has a CAS number of 1093085-89-2. The molecular formula is and its molar mass is approximately 327.42 g/mol .
The synthesis of ((2R,6S)-4-benzyl-6-(benzyloxymethyl)morpholin-2-yl)methanol typically involves multiple steps starting from readily available precursors.
The molecular structure of ((2R,6S)-4-benzyl-6-(benzyloxymethyl)morpholin-2-yl)methanol features a morpholine ring with additional substituents that provide specific chemical properties:
The compound's structure can be represented using its SMILES notation: OC[C@@H]1O[C@H](COCC2=CC=CC=C2)CN(CC3=CC=CC=C3)C1
.
((2R,6S)-4-benzyl-6-(benzyloxymethyl)morpholin-2-yl)methanol undergoes various chemical reactions, including:
The mechanism of action for ((2R,6S)-4-benzyl-6-(benzyloxymethyl)morpholin-2-yl)methanol involves its interaction with specific molecular targets within biological systems. It is believed to exert effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and context of use, which may include enzyme inhibition or receptor activation .
((2R,6S)-4-benzyl-6-(benzyloxymethyl)morpholin-2-yl)methanol has a wide range of applications in scientific research:
The stereoselective construction of the morpholine core, particularly the 2,6-disubstituted variants, represents a significant synthetic challenge. Recent advances highlight the efficacy of organocatalytic cascades for forming enantiomerically enriched morpholin-2-ones, which serve as precursors to functionalized morpholines like the target compound. A pivotal strategy involves a one-pot Knoevenagel reaction/asymmetric epoxidation/domino ring-opening cyclization (DROC) sequence. This process utilizes a quinine-derived urea catalyst (eQNU) to achieve high stereocontrol. Commercially available aldehydes react with (phenylsulfonyl)acetonitrile under eQNU catalysis (10 mol%) to form electron-deficient alkenes. Subsequent epoxidation with cumyl hydroperoxide (CHP) at -20°C yields chiral epoxides. The critical morpholine ring formation occurs via a domino ring-opening cyclization with amino alcohols (e.g., 2-benzylamino ethanol), constructing the morpholin-2-one scaffold with the requisite C3 stereocenter. This method delivers morpholin-2-ones in 38–90% yield and up to 99% enantiomeric excess (ee), demonstrating its utility for accessing key intermediates [4].
Table 1: Catalytic Asymmetric Synthesis of Morpholin-2-one Intermediates
Aldehyde Precursor | Amino Alcohol | Product | Yield (%) | ee (%) |
---|---|---|---|---|
Aromatic aldehydes | 2-Bz-aminoethanol | C3-Aryl morpholin-2-ones | 71–90 | 70–89 |
Aliphatic aldehydes* | 2-Bz-aminoethanol | C3-Alkyl morpholin-2-ones | 38–65 | 85–96 |
1-Naphthaldehyde | L-Prolinol | Bicyclic morpholin-2-one | 73 | 63 (endo) |
Performed from pre-formed alkene intermediate [4].
Benzyl groups serve dual roles in the target compound: as protecting groups for amines and alcohols and as permanent substituents influencing physicochemical properties. Two primary strategies enable their regio- and stereoselective installation:
The hydroxymethyl groups (-CH₂OH) at C2 and C6 positions demand orthogonal protection strategies to preserve stereochemistry during synthesis:
Table 2: Key Protection/Activation Strategies for Hydroxymethyl Groups
Functional Group | Protecting/Activating Group | Installation Reagent | Cleavage/Reaction Conditions | Role in Synthesis |
---|---|---|---|---|
C6-OH | Benzyloxymethyl (BOM) | BnBr, Base | H₂, Pd/C | Permanent protection |
C2-OH | Mesylate (OMs) | MsCl, Et₃N | Intramolecular SN₂ cyclization | Cyclization activator |
Amine | N-Benzyl (Bn) | BnBr, Base | H₂, Pd/C | Temporary protection |
While solution-phase routes dominate current literature, solid-phase synthesis principles offer avenues for scalable and stereoselective production:
CAS No.: 34911-51-8
CAS No.: 676-99-3
CAS No.: 463-82-1
CAS No.: 54750-04-8
CAS No.: 22514-60-9
CAS No.: 88048-09-3